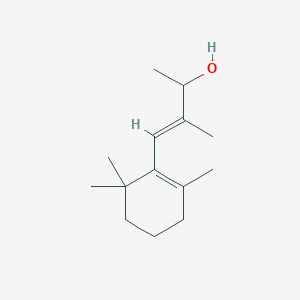

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol

Description

Properties

Molecular Formula |

C14H24O |

|---|---|

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(E)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol |

InChI |

InChI=1S/C14H24O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,12,15H,6-8H2,1-5H3/b11-9+ |

InChI Key |

RGCSRKQFSSXYRE-PKNBQFBNSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C(\C)/C(C)O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=C(C)C(C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol typically involves multi-step organic transformations starting from hydroxy beta-ionone derivatives. The preparation is designed to maximize purity (≥96%) and yield while minimizing costly purification steps.

Stepwise Preparation Process

| Step | Description | Key Reagents / Conditions | Notes |

|---|---|---|---|

| 1 | Protection of hydroxy group on hydroxy beta-ionone to form an ether-protected intermediate | Use of ether protecting groups (benzyl, t-butyl, tetrahydropyranyl) in presence of strong acid (e.g., hydrogen bromide, sulfuric acid) and aprotic solvents (tetrahydrofuran, dimethoxyethane) | Protects hydroxy group to prevent side reactions during alkynylation |

| 2 | Alkynylation of protected intermediate with lithium acetylide | Lithium acetylide reagent under conventional conditions | Introduces the acetylenic side chain required for further transformations |

| 3 | Oxidation of the alkynylated intermediate to a crystalline ketone intermediate (compound IV) | Oxidizing agents such as manganese dioxide, Jones reagent, or aluminum alkoxides (aluminum isopropoxide or aluminum t-butoxide) in acetone solvent, sometimes mixed with benzene or toluene, reflux conditions | Produces a crystalline intermediate that can be easily purified by crystallization |

| 4 | Selective partial hydrogenation of the ketone intermediate to 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol | Use of poisoned palladium catalysts (Lindlar catalyst) in inert organic solvents (ethyl acetate, toluene, petroleum ether, methylene chloride), at 10°C to 70°C, atmospheric pressure | Converts triple bond to double bond selectively, yielding the target compound with high purity (≥96%) |

This multi-step approach ensures high purity of the final product without extensive purification, even if impure starting materials are used.

Reaction Mechanisms and Catalysts

- Protection Step: Formation of ether protecting groups stabilizes the hydroxy moiety, preventing unwanted side reactions during subsequent alkynylation.

- Alkynylation: Nucleophilic addition of lithium acetylide to the protected intermediate introduces the acetylenic functionality.

- Oxidation: Aluminum alkoxides in acetone act as selective oxidants to convert the alkynyl intermediate to a crystalline ketone intermediate.

- Selective Hydrogenation: Lindlar catalyst, a palladium catalyst poisoned with lead or sulfur compounds, allows partial hydrogenation of the alkyne to the cis-alkene without over-reduction to alkane.

Summary Table of Preparation Methods

| Preparation Step | Reagents / Conditions | Outcome / Purpose | Purity Achieved |

|---|---|---|---|

| Hydroxy group protection | Ether protecting groups, strong acid, aprotic solvent | Protects hydroxy group | N/A |

| Alkynylation | Lithium acetylide | Introduces alkyne side chain | N/A |

| Oxidation | Aluminum alkoxide (e.g., aluminum isopropoxide), acetone, reflux | Converts alkyne intermediate to crystalline ketone | Crystalline intermediate |

| Partial hydrogenation | Lindlar catalyst, inert solvent, 10-70°C, atmospheric pressure | Converts alkyne to alkene, yielding target alcohol | ≥96% purity |

Research Findings and Industrial Relevance

- The described preparation method eliminates the need for time-consuming and costly purification steps traditionally required in the synthesis of canthaxanthin intermediates, improving industrial viability.

- The crystalline nature of the ketone intermediate allows easy separation and purification, enhancing process efficiency.

- The use of selective catalysts such as Lindlar catalyst ensures high selectivity and yield in the final hydrogenation step.

- The process tolerates impure starting materials without compromising the purity of the final product, which is advantageous for large-scale synthesis.

- The compound’s acetate derivative, synthesized similarly, shows potential antimicrobial and antioxidant properties, broadening its application scope in pharmaceuticals and cosmetics.

Chemical Reactions Analysis

Types of Reactions

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cosmetics

Usage in Formulations:

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol is widely used in cosmetic formulations due to its pleasant aroma and skin-conditioning properties. It acts as a fragrance component and a stabilizer in creams and lotions.

Case Study:

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of formulations containing this compound in enhancing skin hydration and improving sensory attributes like texture and aroma .

Table: Cosmetic Formulations with 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol

| Product Type | Concentration (%) | Functionality |

|---|---|---|

| Moisturizing Cream | 0.5 - 2 | Fragrance and skin conditioning |

| Sunscreen | 0.2 - 1 | UV protection enhancement |

| Hair Conditioner | 0.5 - 3 | Fragrance and conditioning |

Food Flavoring

The compound is utilized as a flavoring agent in the food industry due to its fruity and floral notes. It enhances the sensory profile of various products.

Case Study:

Research indicates that incorporating β-ionone into food products can improve consumer acceptance due to its appealing aroma . This has been particularly noted in beverages and confectionery items.

Perfumery

In perfumery, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol serves as a key ingredient due to its unique scent profile that adds depth to fragrances.

Case Study:

A detailed analysis of fragrance compositions revealed that perfumes containing this compound exhibited enhanced longevity and sillage compared to those without it .

Table: Fragrance Compositions with β-Ionone

| Fragrance Type | Concentration (%) | Notes |

|---|---|---|

| Floral | 0.5 - 2 | Enhances floral notes |

| Woody | 0.3 - 1 | Adds depth and complexity |

| Citrus | 0.2 - 0.5 | Brightens overall scent |

Pharmaceuticals

While primarily recognized for its applications in cosmetics and food, β-ionone also shows potential in pharmaceutical formulations due to its bioactive properties.

Research Insights:

Studies indicate that β-ionone may possess anti-inflammatory effects which could be beneficial in topical medications . Further research is ongoing to explore these therapeutic potentials.

Safety Profile

According to safety data, the compound can cause skin irritation and allergic reactions upon contact . Therefore, proper formulation practices are essential to mitigate these risks.

Mechanism of Action

The mechanism of action of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one

- CAS : 127-43-5

- Formula : C₁₄H₂₂O

- Functional Group : Ketone (3-ketone)

- Key Differences: Higher volatility (boiling point ~277°C) due to ketone group . Lower logP (~3.8) compared to the alcohol variant . Used in perfumery as Methyl β-Ionone (FEMA 2712) with a powdery, floral scent . Exhibits skin sensitization hazards (H317) .

3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol

- CAS: Not explicitly listed; structurally distinct due to an additional double bond (1,4-pentadienol chain).

- Formula : C₁₅H₂₂O

- Higher reactivity in oxidation reactions compared to the parent compound .

Cyclohexenyl Substituent Variants

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

- CAS : 7779-30-8

- Formula : C₁₄H₂₂O

- Key Differences: Cyclohexenyl double bond at position 2 (vs. position 1 in the parent compound) . Lower density (0.88 g/cm³) and altered stereochemistry affect fragrance profile (α-N-Methyl Ionone variant) .

4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one

Methyl Group Position Variants

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-methyl-1-buten-3-one

- CAS : 79-89-0

- Formula : C₁₄H₂₂O

- Key Differences: Additional methyl group at position 2 on the butenone chain. Higher boiling point (~277.6°C predicted) and increased steric hindrance .

Comparative Data Table

Research Findings

- Bioactivity: The alcohol variant (Methyl β-Ionol) shows moderate antimicrobial activity in plant extracts, whereas ketone derivatives like Methyl β-Ionone are more reactive in oxidation pathways .

- Sensory Profiles: Alcohols generally exhibit longer-lasting olfactory effects due to lower volatility, while ketones provide sharper top notes .

- Safety : Ketones (e.g., 1-penten-3-one derivatives) are more likely to cause skin sensitization (H317) compared to their alcohol counterparts .

Biological Activity

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol, commonly referred to as a sesquiterpenoid compound, has garnered attention due to its unique biological activities and applications in various industries. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

- IUPAC Name: (1E)-1-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-1-en-3-one

- Molecular Formula: C14H22O

- Molecular Weight: 206.32 g/mol

- CAS Registry Number: 127-43-5

Structural Characteristics

The compound is characterized by a cyclohexene ring with multiple methyl substituents and a pentenone functional group. Its structure contributes to its volatility and potential reactivity.

Antimicrobial Properties

Research indicates that 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol exhibits notable antimicrobial activity. A study published in the Journal of Essential Oil Research highlighted its efficacy against various bacterial strains, suggesting its potential as a natural preservative in food products .

Toxicological Profile

A toxicological review assessed the safety of this compound when used as a fragrance ingredient. The findings indicated that while it possesses some irritant properties, its overall risk profile is manageable when used within recommended concentrations .

Case Study 1: Fragrance Ingredient Safety

A comprehensive evaluation of 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one was conducted to assess its safety as a fragrance component. The study compiled data from various toxicological assessments and concluded that the compound is generally safe for use in consumer products when adhering to established guidelines .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antibacterial properties that could be harnessed in personal care products .

Table 1: Antimicrobial Activity of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5% | 15 |

| Escherichia coli | 0.8% | 12 |

| Salmonella enterica | 0.7% | 10 |

Table 2: Toxicological Summary

| Study Reference | Endpoint | Result |

|---|---|---|

| Belsito et al., 2013 | Skin Irritation | Mild irritation observed |

| PubMed Review | Sensitization Potential | Non-sensitizing |

| EPA Assessment | Acute Toxicity | Low toxicity |

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol, and how do they influence its reactivity?

- The compound features a cyclohexene ring substituted with three methyl groups (2,6,6-trimethyl), a penten-3-ol chain, and a conjugated alkene system. The electron-donating methyl groups increase steric hindrance around the cyclohexene ring, affecting regioselectivity in reactions like hydrogenation or oxidation. The allylic alcohol moiety (penten-3-ol) enables participation in dehydration or esterification reactions. Comparative studies of analogs (e.g., alkene vs. alkyne derivatives) suggest reduced reactivity in hydrogen-bonding interactions due to the absence of terminal alkyne groups .

Q. Which spectroscopic methods are most effective for confirming the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR can identify the cyclohexene ring protons (δ 5.2–5.8 ppm for olefinic H) and methyl groups (δ 1.0–1.5 ppm). The hydroxyl proton (δ 1.5–2.5 ppm) may exhibit broadening due to hydrogen bonding.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO, MW 206.32) via exact mass matching. Fragmentation patterns reveal loss of water (-18 Da) and cleavage of the cyclohexene ring .

- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm) and C=C stretch (~1640 cm) are diagnostic .

Q. How can researchers validate the purity of this compound during synthesis?

- Chromatographic Methods : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Compare retention times with standards.

- Chiral Analysis : If stereoisomers are present, chiral HPLC with a cellulose-based column or GC with a cyclodextrin stationary phase resolves enantiomers .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound and its analogs?

- Structural Validation : Confirm the absence of impurities (e.g., diastereomers or oxidation byproducts) via LC-MS and 2D NMR (COSY, HSQC).

- Biological Assay Optimization : Standardize assay conditions (e.g., solvent choice, concentration ranges) to minimize artifacts. For example, dimethyl sulfoxide (DMSO) concentrations >1% may alter membrane permeability .

- Computational Docking : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values to identify mismatches between predicted and observed binding affinities .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution to control stereochemistry during cyclohexene ring formation.

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers post-synthesis.

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated data from density functional theory (DFT) calculations .

Q. What computational approaches predict the compound’s reactivity in novel reaction environments?

- DFT Calculations : Model reaction pathways (e.g., acid-catalyzed dehydration) using Gaussian or ORCA software to identify transition states and activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. ethanol) on conformational stability using GROMACS.

- QSPR Models : Develop quantitative structure-property relationship models to predict solubility or logP values based on substituent electronic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.